1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7-10(8(2)13-12-7)6-14-4-3-9(5-14)11(15)16/h9H,3-6H2,1-2H3,(H,12,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFUYVHODKIGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine-3-carboxylic acid (CAS No. 2097943-85-4) is a complex organic compound with potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 279.36 g/mol. The compound features a pyrrolidine ring and a pyrazole moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the pyrazole and pyrrolidine intermediates. The final coupling step is crucial for achieving the desired compound structure. Common reagents include various acids and bases to facilitate the formation of the pyrrolidine ring .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Notably:
- Cell Viability Studies : In vitro assays using A549 human lung adenocarcinoma cells demonstrated that this compound significantly reduces cell viability. For instance, treatment with a concentration of 100 µM resulted in a viability reduction to approximately 63% compared to untreated controls .
- Mechanism of Action : The compound appears to modulate autophagy pathways by interfering with mTORC1 activity, which is critical in cancer cell metabolism and survival. This modulation leads to increased autophagic flux and may enhance cytotoxic effects against cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens:
- Gram-positive Bacteria : The compound exhibits structure-dependent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate significant potency against these strains .
- Multidrug-resistant Pathogens : Screening against multidrug-resistant strains revealed that certain derivatives of this compound could effectively inhibit growth, suggesting potential as a therapeutic agent in treating resistant infections .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects on A549 cells | Reduced cell viability by up to 63% at 100 µM concentration |
| Study 2 | Assess antimicrobial efficacy against resistant strains | Demonstrated significant inhibition of Staphylococcus aureus growth |
| Study 3 | Investigate mechanism involving mTORC1 modulation | Increased autophagic flux leading to enhanced cytotoxicity |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C₁₁H₁₇N₃O₂
- Molecular Weight : 223.27 g/mol
- Structural Features : The presence of a pyrrolidine ring and a pyrazole moiety contributes to its biological activity and reactivity.
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of the pyrrolidine ring enhances these effects by improving bioavailability and selectivity towards cancer cells. For instance, compounds similar to 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine-3-carboxylic acid have shown promising results in inhibiting tumor growth in vitro and in vivo models .
- Neuroprotective Effects
- Anti-inflammatory Properties
Agricultural Applications
- Pesticide Development
- Growth Regulation
Materials Science Applications
- Polymer Synthesis
- Nanotechnology
Case Studies
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes nucleophilic acyl substitution reactions:
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Methyl ester formation : Reacts with methanol in the presence of H₂SO₄ to yield methyl 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine-3-carboxylate .
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Hydrazide synthesis : Treatment with hydrazine monohydrate in refluxing propan-2-ol produces the corresponding carbohydrazide .
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Amidation : Reacts with isocyanates or isothiocyanates to form carboxamides (e.g., 14 , 15 ) or carbothioamides (e.g., 16 , 17 ) .
Key Conditions :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester |
| Hydrazide formation | NH₂NH₂·H₂O, propan-2-ol, reflux | 1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine-3-carbohydrazide |
| Amidation | R-NCO/R-NCS, MeOH, RT | Carboxamides/Carbothioamides |
Condensation Reactions
The hydrazide derivative participates in condensation reactions:
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Hydrazones : Forms Schiff bases with aromatic aldehydes (e.g., 4–15 ) in propan-2-ol under reflux .
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Heterocycle formation : Reacts with hexane-2,5-dione or pentane-2,4-dione in acidic conditions to yield pyrrole (18 ) or pyrazole (19 ) derivatives .
Example :
Decarboxylation and Ring Modifications
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Decarboxylation : Heating under basic conditions removes CO₂, generating 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine.
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Pyrrolidine ring alkylation : The tertiary amine reacts with alkyl halides (e.g., benzyl bromide) to form quaternary ammonium salts.
Functional Group Interconversion
-
Carboxylic acid → Acid chloride : Treatment with SOCl₂ or PCl₃ generates the acyl chloride for further reactions (e.g., Friedel-Crafts acylation).
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Reduction : The carboxylic acid is reduced to a primary alcohol using LiAlH₄.
Complexation with Metals
The pyrazole moiety acts as a ligand for transition metals (e.g., Fe³⁺, Co²⁺), forming coordination complexes via N-donor sites .
Structural Insight :
-
Pyrazole’s imine nitrogen coordinates metals, while the carboxylic acid may participate in hydrogen bonding .
Biological Activity-Driven Reactions
Comparison with Similar Compounds
a) 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)
- Key Differences : Replaces the pyrazolylmethyl group with a methyl group at position 1 and introduces a 5-oxo (keto) group.
b) 1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic Acid (CAS 1339159-33-9)
- Key Differences : Positions the pyrazole substituent at pyrrolidine position 2 instead of 1 and retains the 5-oxo group.
- Implications: The altered substitution pattern may lead to distinct conformational preferences and interaction profiles. The 5-oxo group could stabilize enolate formation, enhancing reactivity in medicinal chemistry applications .
Pyrazole-Containing Heterocycles with Carboxylic Acid Moieties
a) 3-[7-(1,5-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic Acid ()
- Key Differences: Features a triazolopyrimidine core linked to propanoic acid instead of pyrrolidine.
- Implications: The fused triazolopyrimidine system increases aromaticity and planarity, enhancing interactions with flat binding pockets (e.g., kinase ATP sites). The propanoic acid linker may offer greater flexibility than the rigid pyrrolidine-carboxylic acid .
b) 1-[4-(1-Methyl-1H-pyrazol-3-yl)-benzyl]-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Derivatives ()
- Key Differences : Incorporates a benzyl-linked pyrrolopyridine core instead of pyrrolidine.
- The benzyl group introduces additional hydrophobic interactions .
Functional Group Modifications in Pyrazole Derivatives
a) 6-Ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid ()
- Key Differences : Replaces pyrrolidine with a pyrazolopyridine scaffold.
- Implications: The bicyclic pyrazolopyridine system improves metabolic stability compared to monocyclic pyrrolidine. The 4-methoxyphenyl group enhances lipophilicity and may influence blood-brain barrier penetration .
Data Tables: Key Structural and Functional Comparisons
Preparation Methods
Synthetic Strategy
The preparation of this compound generally involves two key segments:
- Construction or availability of the pyrrolidine-3-carboxylic acid scaffold.
- Introduction of the 3,5-dimethyl-1H-pyrazol-4-yl methyl substituent via appropriate coupling or condensation reactions.
Preparation of the Pyrrolidine-3-carboxylic Acid Core
The pyrrolidine-3-carboxylic acid core can be synthesized or sourced through established methods involving cyclization of amino acid derivatives or functionalization of pyrrolidine rings.
A representative approach includes:
- Starting from itaconic acid or related unsaturated dicarboxylic acids.
- Cyclization and functional group transformation to yield the 5-oxopyrrolidine-3-carboxylic acid derivative.
- Esterification and subsequent hydrazide formation to allow further derivatization (as seen in related pyrrolidine-3-carboxylic acid derivatives synthesis).
Synthesis of the 3,5-Dimethyl-1H-pyrazol-4-yl Methyl Moiety
The 3,5-dimethyl-1H-pyrazole ring is typically prepared by condensation reactions involving methylhydrazine and 1,3-diketones or related precursors under acidic or catalytic conditions.
A general method includes:
- Condensation of methylhydrazine with diketone intermediates to form the pyrazole ring.
- Use of catalysts such as sodium iodide or potassium iodide to promote cyclization and condensation steps.
- Control of reaction temperature and pH to optimize yield and purity.
Coupling of the Pyrazole Moiety to the Pyrrolidine Core
The key step to obtain 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine-3-carboxylic acid involves linking the pyrazole ring to the pyrrolidine-3-carboxylic acid via a methylene bridge.
Typical methods include:
- Alkylation or substitution reactions where a halomethyl derivative of the pyrazole is reacted with the pyrrolidine nucleus.
- Alternatively, reductive amination or condensation reactions can be employed using aldehyde or ketone functional groups on the pyrazole or pyrrolidine intermediates.
- Reaction conditions often involve organic solvents such as methanol, ethanol, or isopropanol, sometimes with acid or base catalysts to facilitate coupling.
Example Preparation Method (Based on Related Pyrazole Carboxylic Acid Synthesis)
Although this example focuses on a difluoromethyl-substituted pyrazole, the methodology is adaptable for 3,5-dimethyl substitution by selecting appropriate diketone precursors and reaction conditions.
Research Findings and Optimization Notes
- Catalysts such as sodium iodide or potassium iodide significantly improve condensation and cyclization efficiency.
- Recrystallization solvents comprising mixtures of alcohols (methanol, ethanol, isopropanol) and water in 35-65% proportions yield highly pure products.
- Reaction temperature control during addition and cyclization steps is critical to avoid side reactions and maximize yield.
- Hydrazine derivatives and substituted aldehydes or diketones enable structural diversification, allowing tailored synthesis of pyrazole derivatives linked to pyrrolidine cores.
Summary Table of Key Reaction Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | α,β-unsaturated esters, methylhydrazine, diketones | Purity affects yield |
| Solvent | Methanol, ethanol, isopropanol, water mixtures | Solvent polarity influences crystallization |
| Catalyst | Sodium iodide, potassium iodide | Enhances cyclization efficiency |
| Temperature | Low temperature for addition; elevated for cyclization | Controlled to prevent decomposition |
| Reaction time | Several hours to overnight | Dependent on substrate reactivity |
| Purification | Recrystallization | Critical for product purity |
| Yield | Typically 60-90% for hydrazone intermediates | Varies with substituents and conditions |
Q & A
Q. What are the recommended synthetic routes for 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidine-3-carboxylic acid?
The synthesis of this compound typically involves alkylation or coupling reactions. For example:
- Pyrazole-pyrrolidine coupling : A pyrazole derivative (e.g., 3,5-dimethyl-1H-pyrazole-4-carbaldehyde) can react with pyrrolidine-3-carboxylic acid via reductive amination or nucleophilic substitution. Catalysts like NaBHCN or Pd-based systems may enhance yield .
- Intermediate functionalization : Evidence from analogous compounds suggests that protecting groups (e.g., tert-butyl esters) can stabilize carboxylic acid moieties during synthesis, followed by deprotection under acidic conditions .
Q. What safety precautions are critical when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if handling powders due to potential respiratory irritation .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, as pyrazole derivatives may release hazardous vapors (e.g., nitrogen oxides) under thermal stress .
- Storage : Store in a cool, dry environment (<4°C) in airtight containers to prevent decomposition .
Q. How can NMR and mass spectrometry confirm the compound’s structural integrity?
- H-NMR : Key signals include:
- Pyrrolidine protons: δ 1.8–2.2 ppm (multiplet, CH groups).
- Pyrazole methyl groups: δ 2.3–2.5 ppm (singlet, 3,5-dimethyl).
- Carboxylic acid proton: δ 12–13 ppm (broad, exchangeable) .
- HRMS : The molecular ion peak should match the exact mass (calculated for CHNO: 260.1402 g/mol). Fragmentation patterns should align with pyrrolidine and pyrazole substructures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)) for coupling efficiency. Evidence from similar heterocycles shows Pd-mediated cross-couplings improve yields by 20–30% .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while reducing agents like NaBH stabilize reactive intermediates .
- Temperature control : Maintain reactions at 50–60°C to balance kinetics and side-product formation. Higher temperatures (>80°C) risk decarboxylation .
Q. How can spectral data contradictions be resolved during characterization?
- Multi-technique validation : Cross-validate NMR with IR (carboxylic acid C=O stretch at ~1700 cm) and X-ray crystallography (if crystalline) to confirm bond connectivity .
- Dynamic NMR for stereochemistry : For pyrrolidine ring conformers, variable-temperature NMR can resolve overlapping signals caused by ring puckering .
- Isotopic labeling : Use C-labeled precursors to trace carbon environments and assign ambiguous peaks .
Q. What stability challenges arise under varying storage conditions?
- Hydrolytic degradation : The carboxylic acid group is prone to esterification or decarboxylation in humid environments. Store under inert gas (N) with desiccants .
- Photostability : Pyrazole derivatives may undergo photolytic decomposition. Use amber glass vials and avoid UV exposure .
- Thermal stability : Differential scanning calorimetry (DSC) data from analogous compounds suggest decomposition onset at ~150°C. Avoid prolonged heating during purification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
